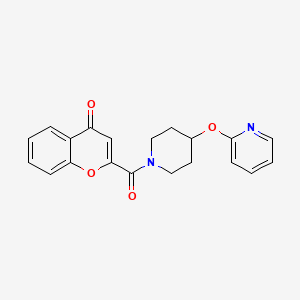
2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is part of a broader class of chemicals that include chromene derivatives, which are synthesized through various chemical reactions. For instance, a study demonstrated the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation involving ammonia, carbonyl-substituted 4Н-chromenes, and CH acids, showcasing the versatility of chromene compounds in synthetic chemistry (Osipov, Osyanin, & Klimochkin, 2018). Another approach highlighted the synthesis of chromene derivatives using polyhaloalkyl-substituted chromones and salicylaldehydes, emphasizing the potential for creating a variety of fused 2H-chromenes (Sosnovskikh et al., 2006).
Anticancer Activity
Chromene derivatives have been investigated for their anticancer properties. A notable study synthesized a series of pyrano[3,2-c]chromene derivatives and tested them for in vitro anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Some compounds demonstrated significant antitumor activity, with IC50 values ranging from 0.2 to 1.7 μM, indicating the therapeutic potential of chromene derivatives in cancer treatment (El-Agrody et al., 2020).
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been explored. For example, the synthesis and characterization of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a pyran derivative, was undertaken. This compound exhibited favorable antimicrobial activities comparable to reference antimicrobial agents, highlighting its potential as a novel antimicrobial agent (Okasha et al., 2022).
Orientations Futures
The pyrrolidine ring, a key component of “2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one”, is a versatile scaffold for novel biologically active compounds . The future directions in this field could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and similar compounds could play a significant role in future drug discovery efforts.
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have been used to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives, a component of this compound, has been investigated .
Propriétés
IUPAC Name |
2-(4-pyridin-2-yloxypiperidine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-16-13-18(26-17-6-2-1-5-15(16)17)20(24)22-11-8-14(9-12-22)25-19-7-3-4-10-21-19/h1-7,10,13-14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBZVOBQSBYPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2767070.png)
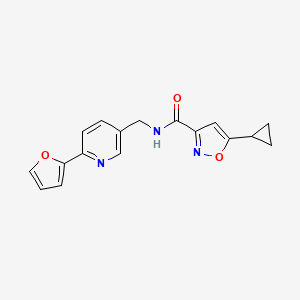
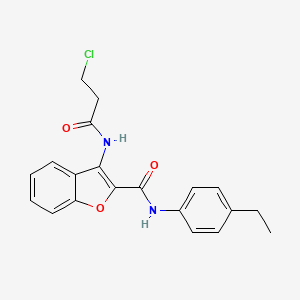
![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)
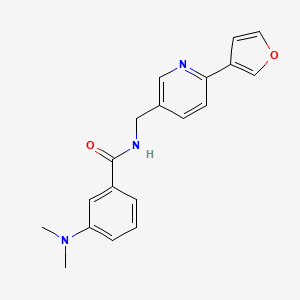
![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)
![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![2,5-dichloro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2767082.png)
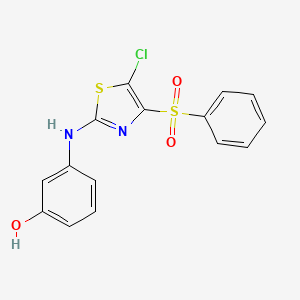
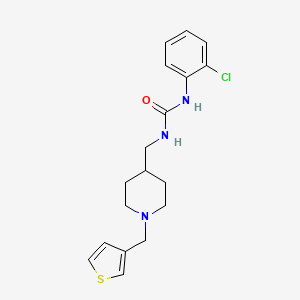
![3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2767087.png)
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
